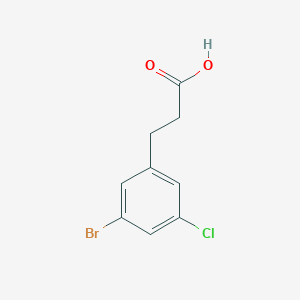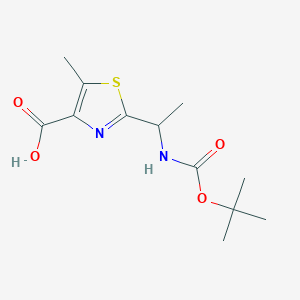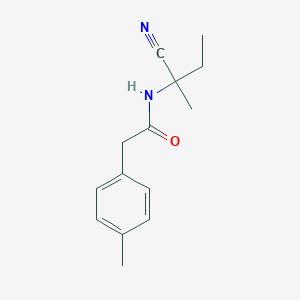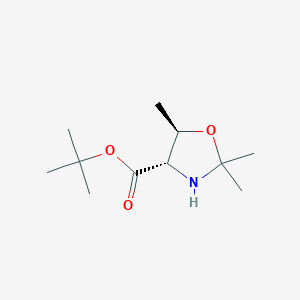![molecular formula C9H13NO5 B2376153 3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazol-5-carbonsäure CAS No. 1798718-24-7](/img/structure/B2376153.png)
3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazol-5-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The tert-butoxycarbonyl group is a common protecting group in organic synthesis, often used to protect amines .
Molecular Structure Analysis
The exact molecular structure of this compound would need to be determined by techniques such as X-ray crystallography .Chemical Reactions Analysis
The tert-butoxycarbonyl (BOC) group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This could be a potential reaction involving this compound.Wissenschaftliche Forschungsanwendungen
- Boc-AAILs finden Anwendungen in der Dipeptidsynthese und als Lösungsmittel für verschiedene chemische Reaktionen aufgrund ihrer niedrigen Schmelzpunkte und einstellbaren Eigenschaften .
Ionische Flüssigkeiten
Tetrasubstituierte Pyrrole
Wirkmechanismus
Target of Action
The primary target of the compound “3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid” is amines . The compound contains a tert-butyloxycarbonyl (Boc) group, which is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amine, preventing it from reacting with other compounds during synthesis . The Boc group can be removed from the amine with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The Boc group protects the amine during the synthesis process, allowing for selective reactions to occur .
Pharmacokinetics
The protection allows the compound to remain stable and unreactive until the Boc group is removed .
Result of Action
The primary result of the compound’s action is the protection of amines during synthesis, allowing for selective reactions to occur . This can lead to the successful synthesis of complex molecules, such as peptides .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the addition and removal of the Boc group occur under specific conditions . The addition occurs under aqueous conditions with a base, while the removal requires the presence of strong acids . Therefore, the compound’s action is highly dependent on the reaction environment.
Biochemische Analyse
Biochemical Properties
3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with enzymes and proteins by forming stable complexes that prevent unwanted side reactions. This compound is known to interact with enzymes such as proteases and peptidases, which are involved in the cleavage of peptide bonds. The nature of these interactions is primarily based on the formation of covalent bonds between the compound and the active sites of the enzymes, thereby inhibiting their activity and protecting the amino groups from degradation .
Cellular Effects
The effects of 3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can alter metabolic pathways by inhibiting key enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid exerts its effects through several mechanisms. It binds to biomolecules, such as enzymes and proteins, through covalent interactions, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The binding interactions often involve the formation of stable covalent bonds, which can either inhibit or activate the target biomolecules, depending on the context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, it may undergo degradation, leading to a decrease in its protective effects on amino groups. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models, where it can influence cell growth and differentiation over extended periods .
Dosage Effects in Animal Models
The effects of 3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid vary with different dosages in animal models. At low doses, it can effectively protect amino groups without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s protective effects plateau, and further increases in dosage do not enhance its efficacy but rather increase the risk of toxicity .
Metabolic Pathways
3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes and cofactors that are essential for the synthesis and degradation of amino acids. This compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and overall metabolic balance within the cell .
Transport and Distribution
Within cells and tissues, 3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments are influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
The subcellular localization of 3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can affect its ability to interact with target biomolecules and exert its protective effects on amino groups .
Eigenschaften
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c1-9(2,3)14-8(13)5-4-6(7(11)12)15-10-5/h6H,4H2,1-3H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFLIZDNPRIYNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NOC(C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2376071.png)


![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloro-2,2-dimethylpropanoate](/img/structure/B2376076.png)

![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)

![(1E)-3-oxo-1-[(2E)-3-phenylprop-2-en-1-ylidene]-1lambda5-pyrazolidin-1-ylium-2-ide](/img/structure/B2376082.png)
![1-(4-Chlorophenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2376084.png)




